3-Quinolinecarboxamide, 1,2-dihydro-N-((2-chlorophenyl)methyl)-4-hydroxy-2-oxo-
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Overview
Description
3-Quinolinecarboxamide, 1,2-dihydro-N-((2-chlorophenyl)methyl)-4-hydroxy-2-oxo- is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxamide, 1,2-dihydro-N-((2-chlorophenyl)methyl)-4-hydroxy-2-oxo- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions using appropriate carboxylic acid derivatives.
Substitution with 2-Chlorophenylmethyl Group: This step involves nucleophilic substitution reactions to attach the 2-chlorophenylmethyl group to the quinoline core.
Hydroxylation and Oxidation: The hydroxyl group can be introduced through selective hydroxylation reactions, followed by oxidation to achieve the desired 2-oxo functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxyquinoline derivatives.
Substitution Products: Various functionalized quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for advanced material properties.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Research: Potential use in developing anticancer drugs due to its ability to interact with DNA and proteins.
Medicine
Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating diseases like malaria, cancer, and neurodegenerative disorders.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxamide, 1,2-dihydro-N-((2-chlorophenyl)methyl)-4-hydroxy-2-oxo- involves its interaction with various molecular targets. It can bind to DNA, inhibiting replication and transcription processes. Additionally, it may interact with enzymes and proteins, disrupting their normal function and leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial drug with hydroxyl and amino substitutions.
Uniqueness
3-Quinolinecarboxamide, 1,2-dihydro-N-((2-chlorophenyl)methyl)-4-hydroxy-2-oxo- is unique due to its specific substitutions, which confer distinct biological and chemical properties. Its combination of a carboxamide group, 2-chlorophenylmethyl substitution, and hydroxyl-oxo functionality makes it a versatile compound for various applications.
Properties
CAS No. |
128629-27-6 |
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Molecular Formula |
C17H13ClN2O3 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-7-3-1-5-10(12)9-19-16(22)14-15(21)11-6-2-4-8-13(11)20-17(14)23/h1-8H,9H2,(H,19,22)(H2,20,21,23) |
InChI Key |
DUTARUSOSJPZRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C3=CC=CC=C3NC2=O)O)Cl |
Origin of Product |
United States |
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